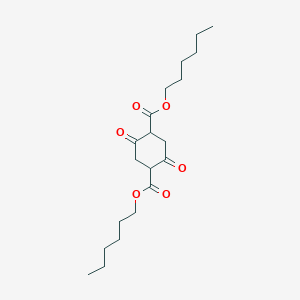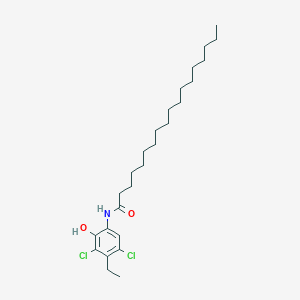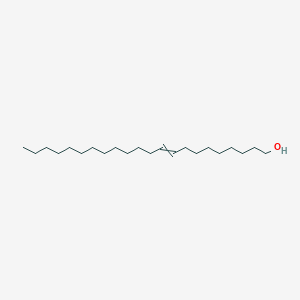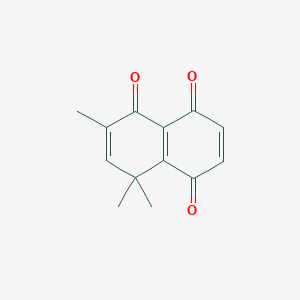
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound that belongs to the class of dicarboxylates It is characterized by a cyclohexane ring with two oxo groups at positions 2 and 5, and two ester groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of dihexyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials, including plasticizers and resins.
Wirkmechanismus
The mechanism of action of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Esterification and Hydrolysis: The compound can undergo esterification and hydrolysis reactions, which are catalyzed by enzymes such as esterases.
Oxidation and Reduction: The oxo groups can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Comparison: Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its longer alkyl chains, which can influence its solubility, melting point, and reactivity compared to its dimethyl, diethyl, and dibutyl counterparts
Eigenschaften
CAS-Nummer |
116410-59-4 |
|---|---|
Molekularformel |
C20H32O6 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C20H32O6/c1-3-5-7-9-11-25-19(23)15-13-18(22)16(14-17(15)21)20(24)26-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
YCBIDDHQTUVPBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)


![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)

![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)


